Anhalamine
CAS No.: 643-60-7
Cat. No.: VC1621273
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 643-60-7 |
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Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
Standard InChI | InChI=1S/C11H15NO3/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2/h5,12-13H,3-4,6H2,1-2H3 |
Standard InChI Key | DVQVXTPSJBCBJI-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2CNCCC2=C1)O)OC |
Canonical SMILES | COC1=C(C(=C2CNCCC2=C1)O)OC |
Melting Point | 187.5 °C |
Introduction
Chemical Structure and Properties
Anhalamine is classified as a tetrahydroisoquinoline alkaloid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. The systematic name according to chemical nomenclature is 1,2,3,4-tetrahydro-6,7-dimethoxy-8-isoquinolinol, also known as 6,7-dimethoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline . The compound's structure features a tetrahydroisoquinoline core with two methoxy substituents at positions 6 and 7, and a hydroxyl group at position 8.
Physical and Chemical Properties
Anhalamine exhibits distinct physical and chemical characteristics that facilitate its identification and analysis. The compound appears as crystalline material with a melting point of 189-191°C. Spectroscopically, it shows an ultraviolet absorption maximum in ethanol at 274 nm (log ε 2.90) . The table below summarizes the key physical and chemical properties of anhalamine:
Property | Description |
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Appearance | Crystalline solid |
Molecular Formula | C₁₁H₁₅NO₃ |
Molecular Weight | 209.24 g/mol |
Melting Point | 189-191°C |
UV Absorption (ethanol) | 274 nm (log ε 2.90) |
Solubility | Almost insoluble in cold water, cold alcohol, ether; soluble in hot water, alcohol, acetone, dilute acids |
CAS Registry Number | 643-60-7 |
Percent Composition | C 63.14%, H 7.23%, N 6.69%, O 22.94% |
Derivatives and Salt Forms
The hydrochloride salt of anhalamine (C₁₁H₁₅NO₃·HCl·2H₂O) has a molecular weight of 281.73 g/mol and appears as crystals with a melting point of 258°C when crystallized from water . This derivative is significant in analytical and pharmacological studies due to its improved stability and solubility profiles compared to the free base . Other documented derivatives include:
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Sulfate: Colorless prisms, highly soluble in water, less soluble in alcohol
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Platinichloride and aurichloride: Well-crystallized forms
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Picrate: Melting point 237-240°C
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Monobenzoyl derivative: Melting point 167.5°C
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Dibenzoyl derivative: Melting point 128-129°C
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N-m-nitrobenzoyl derivative: Melting point 174-175°C
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O,N-dimethylanhalamine methiodide: Melting point 211.5-212.5°C
History of Discovery and Isolation
The discovery of anhalamine represents an important milestone in the phytochemical investigation of cactus species. The compound was first isolated in 1899 by Kauder during his extensive work on mescal buttons (dried slices of peyote cactus) . This discovery came after earlier isolation of related alkaloids from the same plant material:
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In 1888, Lewin isolated anhalonine, the first alkaloid identified from peyote
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In 1894, Heffter isolated pellotine (also called peyotine)
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By 1896, Heffter had completely separated mescaline, anhalonine, anhalonidine, and lophophorine
These pioneering investigations laid the groundwork for understanding the complex chemistry of peyote alkaloids, with anhalamine eventually recognized as a distinct chemical entity within this group.
Chemical Synthesis
The first synthesis of anhalamine was reported by Späth and Roder in 1922. Their approach involved the condensation of 5-benzyloxy-3,4-dimethoxyphenethylamine with formaldehyde, followed by a series of chemical transformations to yield the target compound .
Later synthetic approaches were developed by Brossi and colleagues, who reported improved methods in publications from 1964 and 1966 . These synthetic routes typically involve:
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Starting with appropriately substituted phenethylamine derivatives
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Formation of the isoquinoline ring system through cyclization reactions
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Introduction of the required functionality at specific positions
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Final adjustments to achieve the correct oxidation state and substitution pattern
The synthesis of anhalamine has significance in medicinal chemistry as it provides access to structural analogs for structure-activity relationship studies and facilitates the development of related compounds with potential therapeutic applications.
Relationship to Other Alkaloids
Anhalamine shares structural similarities with several other alkaloids found in peyote and related plants. Its chemical structure forms the basis for other compounds through simple modifications:
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Anhalinine (O-methylanhalamine): Results from methylation of the hydroxyl group
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Anhalidine (N-methylanhalamine): Results from methylation of the nitrogen atom
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Anhalonidine: Contains an additional methyl group compared to anhalamine
The relationships between these compounds are important from both biosynthetic and pharmacological perspectives. In the biosynthetic pathway, these alkaloids likely represent various stages of methylation and other modifications of common precursors. From a pharmacological standpoint, the subtle structural differences between these compounds can lead to significant variations in biological activity .
Analytical Methods for Detection and Quantification
Various analytical techniques have been employed for the detection and quantification of anhalamine in plant materials and biological samples. These methods are critical for taxonomic studies, quality control of plant materials, and forensic applications.
Spectroscopic Methods
Spectroscopic data for anhalamine include:
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UV spectroscopy: Maximum absorption at 274 nm in ethanol
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IR spectroscopy: Characteristic absorption bands for hydroxyl, amine, and ether functional groups
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NMR spectroscopy: Distinctive patterns for aromatic protons and methoxy groups
Modern analytical approaches frequently employ hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection of anhalamine in complex matrices.
Biological and Pharmacological Properties
Anhalamine has been studied for its potential biological and pharmacological effects, though its activity profile differs from the more extensively investigated alkaloid mescaline. Research indicates that anhalamine may modulate cholinergic signaling through interactions with nicotinic acetylcholine receptors, which could have implications for understanding its effects on muscle contraction and potential therapeutic applications.
Limited pharmacological studies suggest that anhalamine may have the following properties:
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Mild psychoactive effects, though significantly less potent than mescaline
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Potential cholinergic activity affecting neurotransmission
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Possible effects on smooth muscle function
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Neuromodulatory effects that warrant further investigation
It is important to note that detailed pharmacological profiles of anhalamine are still being established, and more research is needed to fully characterize its biological activities and potential therapeutic applications.
Research Applications
Anhalamine serves as a valuable compound for various research applications:
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As a reference standard for analytical identification of alkaloids in plant materials
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In taxonomic studies investigating alkaloid profiles of different cacti species
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For studying the effects of alkaloids on the nervous system and their potential psychoactive properties
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As a starting point for medicinal chemistry efforts to develop novel therapeutic agents
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In investigations of plant biosynthetic pathways for isoquinoline alkaloids
These research applications contribute to broader understanding in fields ranging from natural products chemistry to neuropharmacology and medicinal chemistry.
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